Siderochelin A
CAS No.: 77550-87-9
Cat. No.: VC1745716
Molecular Formula: C11H13N3O3
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77550-87-9 |
|---|---|
| Molecular Formula | C11H13N3O3 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | (4R)-4-hydroxy-5-(3-hydroxypyridin-2-yl)-4-methyl-2,3-dihydropyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C11H13N3O3/c1-11(17)5-6(10(12)16)14-9(11)8-7(15)3-2-4-13-8/h2-4,6,15,17H,5H2,1H3,(H2,12,16)/t6?,11-/m1/s1 |
| Standard InChI Key | LKXKFHREZIJJTA-MGAKOFKPSA-N |
| Isomeric SMILES | C[C@]1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O |
| SMILES | CC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O |
| Canonical SMILES | CC1(CC(N=C1C2=C(C=CC=N2)O)C(=O)N)O |
Introduction
Chemical Structure and Properties
Siderochelin A is characterized by its molecular formula C11H13N3O3, as determined through high-resolution mass spectrometry and NMR spectroscopic analyses . This compound appears as a yellowish-colored crystal when isolated and purified from microbial sources. Structurally, siderochelin A features a dihydropyrrole ring with a hydroxyl group at C7 position, and a carboxamide group that plays a crucial role in its biological activity .
The chemical structure of siderochelin A has been elucidated through various spectroscopic methods including 1H- and 13C-NMR analysis and heteronuclear multiple bond correlation (HMBC) spectral analysis. The NMR spectroscopic data reveals specific chemical shifts corresponding to different carbon and hydrogen positions in the molecule, confirming its structural identity .
Table 1: Key Chemical Properties of Siderochelin A
| Property | Characteristic |
|---|---|
| Molecular Formula | C11H13N3O3 |
| Physical Appearance | Yellowish crystal |
| Major Functional Groups | Dihydropyrrole ring, hydroxyl group, carboxamide |
| Detection Method | HR Q-TOF MS (m/z 236.106 [M+H]+) |
| Solubility | Soluble in ethyl acetate and other organic solvents |
Microbial Sources and Production
One significant producer is Amycolatopsis sp. strain KCTC 29142, isolated from soil samples collected from Ami Mountain in Chungcheongnam-do province, Republic of Korea . The ethyl acetate extract of this strain's culture broth showed strong antibacterial activity, with siderochelin A identified as the primary active compound .
More recent studies have demonstrated that siderochelin production is increased during coculture of Amycolatopsis strain WAC04611 and Tsukamurella strain WAC06889b, suggesting that microbial interactions may trigger or enhance siderochelin biosynthesis . This finding has important implications for improving the yield of siderochelin A in laboratory settings and understanding its ecological role in microbial communities.
Biosynthetic Pathway
The biosynthetic gene cluster (BGC) responsible for siderochelin production has been identified and characterized in Amycolatopsis strains . This gene cluster encodes several proteins essential for siderochelin biosynthesis, including enzymes involved in precursor synthesis, ring formation, and post-synthetic modifications.
A key component of the siderochelin BGC is the aminotransferase SidA, which plays a crucial role in converting siderochelin D (containing a carboxylic acid group) to siderochelin A (containing a carboxamide group) . Deletion of the sidA gene results in the accumulation of siderochelin D and the absence of siderochelin A, indicating its essential role in the final steps of biosynthesis .
Another important enzyme is SidB, a predicted 2-oxoglutarate/Fe2+-dependent oxygenase that appears to be essential for siderochelin production . Although its exact function remains to be fully elucidated, deletion of sidB leads to a complete loss of siderochelin production, suggesting its critical role in the biosynthetic pathway .
The siderochelin BGC also contains three regulatory genes (sidR1, sidR2, and sidR3) that control the expression of biosynthetic genes. Of particular significance is SidR3, a GntR-family transcription factor that represses siderochelin production . Understanding the regulatory mechanisms governing siderochelin biosynthesis may provide strategies for enhancing its production for research and potential clinical applications.
Antimicrobial Activity Against Standard Pathogens
Siderochelin A exhibits a broad spectrum of antimicrobial activity against various microorganisms, including bacteria, fungi, and protozoa . Its activity is particularly notable against several clinically significant bacterial pathogens.
In standard antibacterial assays, siderochelin A demonstrates good to moderate inhibitory effects against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity suggests a mechanism of action that differs from many conventional antibiotics, which often target specific bacterial structures or processes.
Table 2: Inhibitory Activity of Siderochelin A Against Selected Pathogens
| Pathogen | Susceptibility |
|---|---|
| Escherichia coli (susceptible strains) | Good activity (MIC 16-64 μg/ml) |
| Staphylococcus aureus (susceptible strains) | Moderate activity |
| Acinetobacter baumannii | Good activity (MIC 32 μg/ml) |
| Klebsiella pneumoniae | Moderate activity |
| Salmonella enterica | Moderate activity |
| Enterococcus species | Poor activity (MIC >128 μg/ml) |
Activity Against Multi-Drug Resistant Pathogens
One of the most promising aspects of siderochelin A is its demonstrated activity against multi-drug resistant pathogens (MDRPs), which pose significant challenges in clinical settings due to limited treatment options .
Studies have shown that siderochelin A exhibits good inhibitory activity against several MDRPs, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), multi-drug resistant Escherichia coli, and Acinetobacter baumannii .
The minimum inhibitory concentration (MIC) of siderochelin A against clinical isolates of MRSA was determined to be 64 μg/ml, regardless of their resistance profiles to conventional antibiotics such as norfloxacin, cephalothin, erythromycin, and oxacillin . This consistent activity suggests that the mechanism of action of siderochelin A differs from these conventional antibiotics, enabling it to overcome resistance mechanisms.
Particularly noteworthy is siderochelin A's activity against clinical isolates of A. baumannii, an increasingly problematic nosocomial pathogen with multi-drug resistance. Even strains resistant to cephalothin (with MICs of 128 to ≥256 μg/ml) remained susceptible to siderochelin A (MIC 32 μg/ml) , indicating its potential value in addressing infections caused by this challenging pathogen.
Structural Relatives and Analogs
Siderochelin A is part of a family of related compounds that share similar structural features and biological activities. These include siderochelin B, siderochelin C, and siderochelin D, which differ in specific functional groups or stereochemistry .
Siderochelin D is particularly noteworthy as it serves as a biosynthetic precursor to siderochelin A, containing a carboxylic acid group instead of the carboxamide group found in siderochelin A . The conversion of siderochelin D to siderochelin A is catalyzed by the enzyme SidA, as demonstrated through gene deletion studies .
Recent studies have also identified additional siderochelins (D, E, and F) from Amycolatopsis sp. LZ149, which exhibit anti-mycobacterial activity . These structural relatives provide valuable insights into structure-activity relationships and may guide future efforts to develop synthetic analogs with enhanced antimicrobial properties.
Regulatory Control of Biosynthesis
The biosynthesis of siderochelin A is tightly regulated by several transcription factors encoded within the siderochelin biosynthetic gene cluster . These include a metal-dependent MerR family regulator (SidR1), a metal-dependent DtxR family regulator (SidR2), and a FadR-like GntR family regulator (SidR3) .
SidR3 has been identified as a key negative regulator of siderochelin production. Deletion of sidR3 results in increased production of siderochelin A, confirming its role as a repressor . Understanding the regulatory mechanisms controlling siderochelin biosynthesis provides potential strategies for enhancing its production through genetic engineering approaches.
Interestingly, the production of siderochelin A is significantly increased during coculture of certain bacterial strains, suggesting that competitive interactions between microorganisms may trigger the activation of the biosynthetic pathway . This finding has implications for both ecological studies of microbial interactions and biotechnological approaches to enhance siderochelin production.
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